Benzyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[34]octane-6-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable benzyl halide with a spirocyclic amine under basic conditions. The reaction is often carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound’s unique spirocyclic structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of spirocyclic compounds with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of Benzyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound used.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate
- 2-tert-Butoxycarbonyl-6-benzyl-8-(methylcarbamoyl)-2,6-diazaspiro[3.4]octane
Uniqueness
Benzyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate is unique due to the presence of the hydroxymethyl group and the oxa-aza spirocyclic structure. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2028341-91-3 |
---|---|
Molecular Formula |
C15H19NO4 |
Molecular Weight |
277.31 g/mol |
IUPAC Name |
benzyl 5-(hydroxymethyl)-2-oxa-7-azaspiro[3.4]octane-7-carboxylate |
InChI |
InChI=1S/C15H19NO4/c17-7-13-6-16(9-15(13)10-19-11-15)14(18)20-8-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2 |
InChI Key |
NHUCZNMFFMSHPT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2(CN1C(=O)OCC3=CC=CC=C3)COC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.